5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)
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Overview
Description
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is a deoxynucleoside derivative commonly used in the synthesis of oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an isobutyryl group at the N2 position of deoxyguanosine. This compound is essential in the field of molecular biology and biochemistry for the preparation of DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine typically involves the protection of the 5’-hydroxyl group of deoxyguanosine with a dimethoxytrityl chloride in the presence of pyridine. The N2 position is then protected with an isobutyryl group. The reaction conditions include:
Solvent: Pyridine
Temperature: Room temperature, followed by cooling to 0°C
Reagents: Dimethoxytrityl chloride, isobutyryl chloride
Yield: Approximately 75%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: For the protection reactions
Purification: Using chromatography techniques to ensure high purity
Quality Control: Ensuring the product meets the required specifications for use in oligonucleotide synthesis.
Chemical Reactions Analysis
Types of Reactions
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions
Substitution: Reactions at the N2 position
Oxidation and Reduction: Modifications to the guanine base
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Substitution: Various alkylating agents
Oxidation: Potassium permanganate or other oxidizing agents
Major Products
Deprotected deoxyguanosine: After removal of the DMT group
Substituted derivatives: Depending on the reagents used.
Scientific Research Applications
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of oligonucleotides
Biology: In the study of DNA sequences and genetic research
Medicine: For the development of therapeutic oligonucleotides
Industry: In the production of DNA-based sensors and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine involves its incorporation into oligonucleotide chains during DNA synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the N2 position. These protecting groups are removed under specific conditions to allow the formation of the desired DNA sequence .
Comparison with Similar Compounds
Similar Compounds
- N2-Isobutyryl-2’-deoxyguanosine
- 5’-O-Dimethoxytrityl-2’-deoxyguanosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine-3’-phosphoramidite
Uniqueness
5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is unique due to its dual protection at both the 5’-hydroxyl and N2 positions, making it highly suitable for oligonucleotide synthesis. This dual protection ensures high fidelity and efficiency in the synthesis process .
Properties
Molecular Formula |
C35H37N5O7 |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28-,29-/m1/s1 |
InChI Key |
RMQXDNUKLIDXOS-MPFGFTFXSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
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